

# Application of 1-Boc-6-Amino-2,3-dihydroindole in developing oncology therapeutics

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## Compound of Interest

Compound Name: 1-Boc-6-Amino-2,3-dihydroindole

Cat. No.: B146452

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## Application of 1-Boc-6-Amino-2,3-dihydroindole in Oncology Therapeutics

### Application Note & Protocol

#### Introduction

**1-Boc-6-amino-2,3-dihydroindole** is a crucial heterocyclic building block in the development of modern oncology therapeutics. Its rigid, bicyclic scaffold provides a valuable framework for the synthesis of targeted cancer drugs, particularly kinase inhibitors. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen allows for selective functionalization at other positions, while the amino group at the 6-position serves as a key handle for introducing pharmacophoric elements that drive target engagement and biological activity. This document outlines the primary application of **1-Boc-6-amino-2,3-dihydroindole** in the synthesis of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib, and provides relevant experimental protocols and biological data.

#### Key Application: Intermediate in the Synthesis of Osimertinib

Osimertinib (marketed as Tagrisso) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) that harbors specific EGFR mutations, including the T790M resistance mutation. **1-Boc-6-amino-2,3-dihydroindole** is a key precursor to the indole core of Osimertinib, which is essential for its high-affinity binding to the mutant EGFR kinase domain.

The synthesis involves the coupling of the indole moiety with a pyrimidine scaffold, followed by the introduction of a pharmacophore that confers covalent and irreversible binding to the target protein.

## Quantitative Data: Potency of Osimertinib

The following table summarizes the in vitro potency of Osimertinib against various EGFR genotypes, demonstrating its selectivity for mutant forms of the receptor over the wild-type.

Cell Line	EGFR Genotype	IC50 (nM)
PC-9	Exon 19 deletion	23
PC-9ER	Exon 19 deletion + T790M	13 - 166
H1975	L858R + T790M	4.6 - 5
LoVo	Wild-Type (WT)	493.8

Data sourced from multiple studies and may show slight variations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

Protocol 1: Synthesis of an Indole-based EGFR Inhibitor Core from **1-Boc-6-Amino-2,3-dihydroindole**

This protocol outlines a representative synthetic sequence for the elaboration of **1-Boc-6-amino-2,3-dihydroindole** into a core structure for an EGFR inhibitor like Osimertinib.

Step 1: N-Methylation of **1-Boc-6-amino-2,3-dihydroindole**

- To a solution of **1-Boc-6-amino-2,3-dihydroindole** in a suitable aprotic solvent (e.g., THF), add a base such as sodium hydride (NaH) at 0 °C.
- Stir the mixture for 30 minutes.
- Add methyl iodide (CH<sub>3</sub>I) dropwise and allow the reaction to warm to room temperature.
- Monitor the reaction by TLC until completion.

- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methylated product.

#### Step 2: Deprotection of the Boc Group

- Dissolve the N-methylated intermediate in a solution of hydrochloric acid (HCl) in methanol.
- Stir the reaction at room temperature for 1 hour.
- Monitor for the removal of the Boc group by TLC.
- Upon completion, neutralize the reaction mixture and extract the product.
- Purify the resulting 6-(methylamino)-2,3-dihydro-1H-indole if necessary.

#### Step 3: Coupling with a Pyrimidine Moiety

- The resulting dihydroindole derivative is then coupled with a suitable activated pyrimidine, such as a 2-chloro- or 2-sulfonylpyrimidine derivative, which is a common core in EGFR inhibitors.
- This nucleophilic aromatic substitution is typically carried out in a high-boiling point solvent like 1-butanol or DMA, often in the presence of a non-nucleophilic base like DIPEA.
- The reaction is heated to facilitate the coupling.

#### Step 4: Aromatization of the Dihydroindole Ring

- The 2,3-dihydroindole ring is aromatized to the indole scaffold. This can be achieved through oxidation using reagents like manganese dioxide (MnO<sub>2</sub>) or DDQ.

#### Step 5: Final Elaboration to Osimertinib

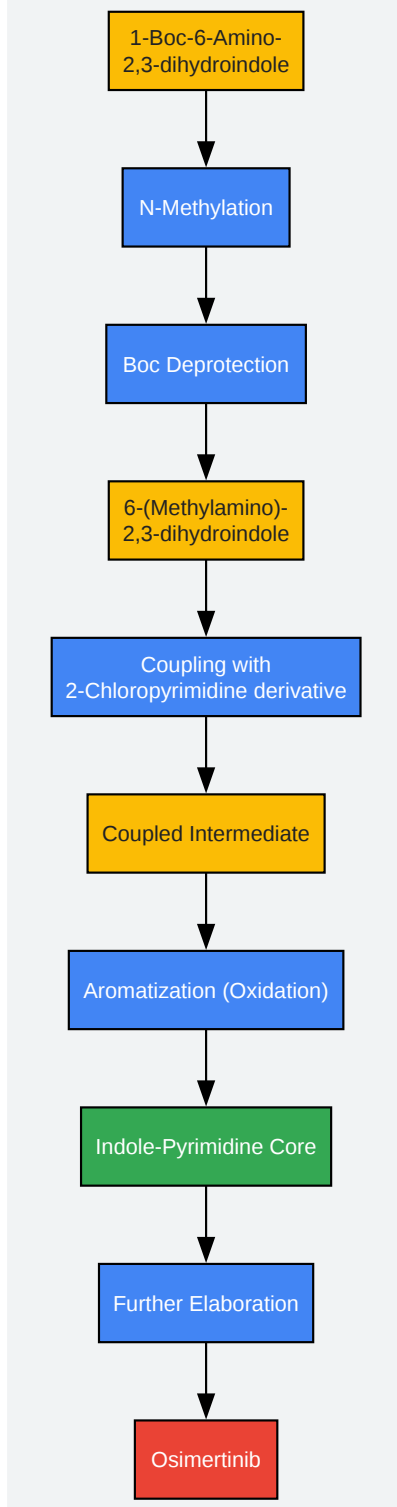
- The resulting indole-pyrimidine core is then further functionalized. For the synthesis of Osimertinib, this involves coupling with an aniline derivative at the 4-position of the

pyrimidine ring, followed by the introduction of the acrylamide warhead which is crucial for the covalent inhibition of EGFR.[4]

## Visualizations

Synthesis Workflow

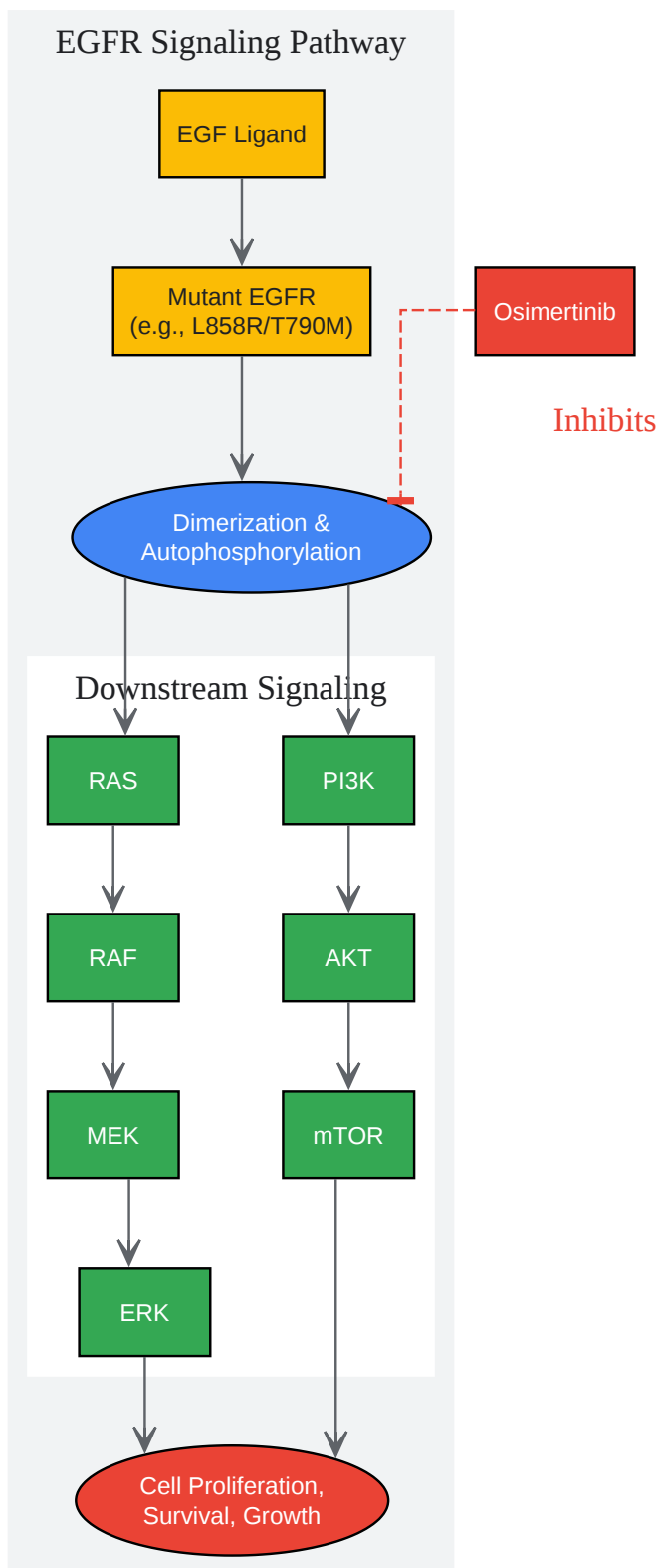
## Synthesis of Osimertinib Core



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Caption: Synthesis of Osimertinib from **1-Boc-6-Amino-2,3-dihydroindole**.

## EGFR Signaling Pathway and Inhibition by Osimertinib

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